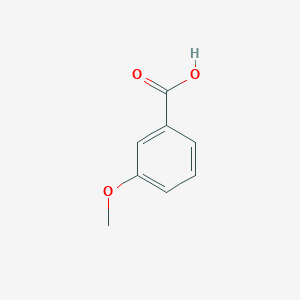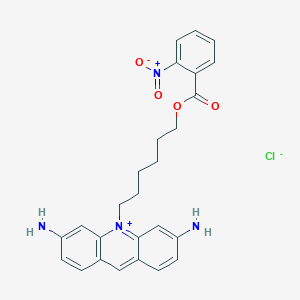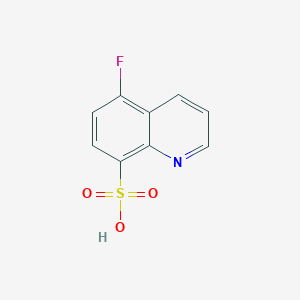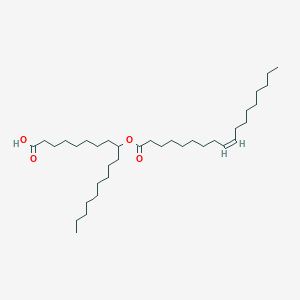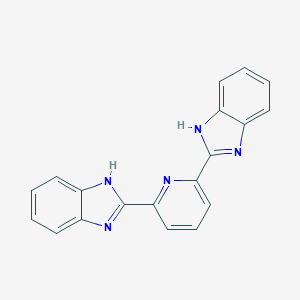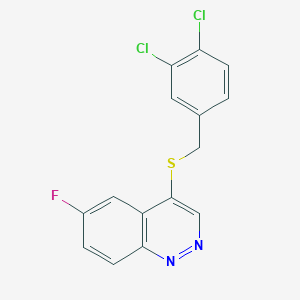![molecular formula C11H19N5O4S2 B160558 (Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine CAS No. 129927-19-1](/img/structure/B160558.png)
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is commonly referred to as MTSEA or MTS-ethylammonium.
作用機序
MTSEA modifies proteins by reacting with cysteine residues. The reaction between MTSEA and cysteine results in the formation of a covalent bond, which can alter the structure and function of the protein.
生化学的および生理学的効果
MTSEA has been shown to have a variety of biochemical and physiological effects. The compound can modify the activity of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system.
実験室実験の利点と制限
MTSEA has several advantages when used in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. MTSEA can also be used to modify proteins in a site-specific manner.
However, there are also limitations to the use of MTSEA in lab experiments. The compound can react with other amino acids besides cysteine, leading to non-specific modifications. MTSEA can also modify proteins irreversibly, making it difficult to study the effects of the modification over time.
将来の方向性
There are several future directions for research involving MTSEA. One area of research is the development of new methods for site-specific protein modification using MTSEA. Another area of research is the study of the effects of MTSEA modification on protein structure and function. Additionally, MTSEA may have potential applications in drug discovery, as it can be used to study the activity of enzymes and receptors.
合成法
MTSEA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-nitroethanol with thionyl chloride to form 2-nitroethyl chloride. The 2-nitroethyl chloride is then reacted with N-methyl-N'-[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethylamine to form MTSEA.
科学的研究の応用
MTSEA has been widely used in scientific research due to its ability to modify proteins and other biological molecules. The compound can react with cysteine residues in proteins, leading to the formation of a covalent bond. This covalent modification can be used to study protein structure and function.
特性
CAS番号 |
129927-19-1 |
|---|---|
製品名 |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
分子式 |
C11H19N5O4S2 |
分子量 |
349.4 g/mol |
IUPAC名 |
(Z)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6- |
InChIキー |
QCIWDCUYKNGYHN-POHAHGRESA-N |
異性体SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C\[N+](=O)[O-])/NC |
SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
正規SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
同義語 |
nizatidine sulfoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



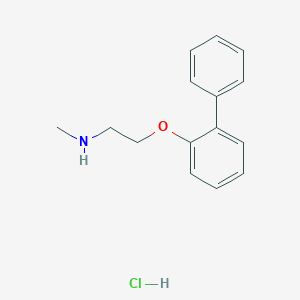
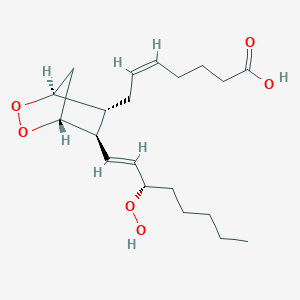
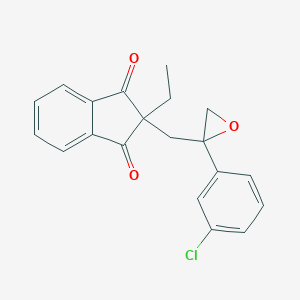
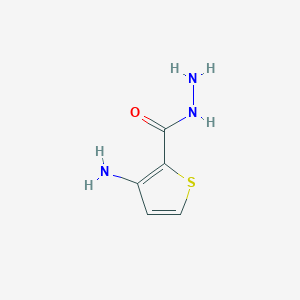
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)



